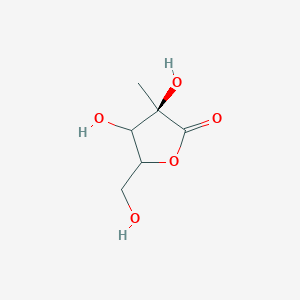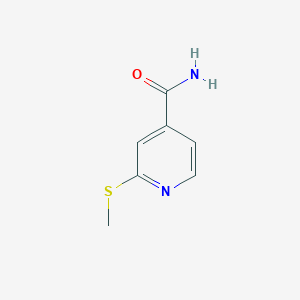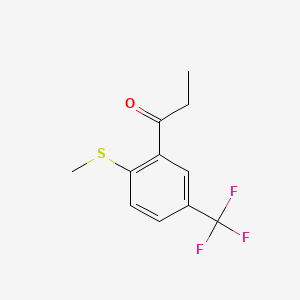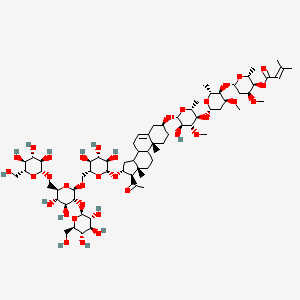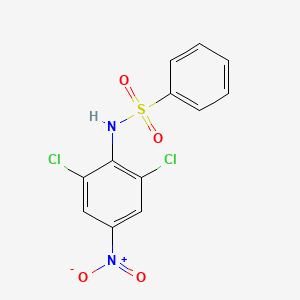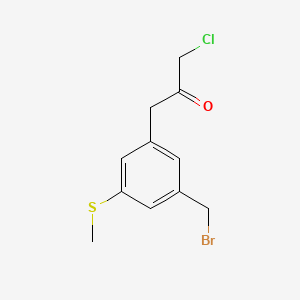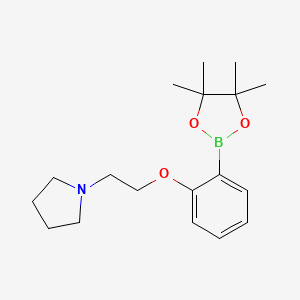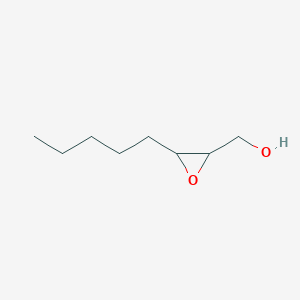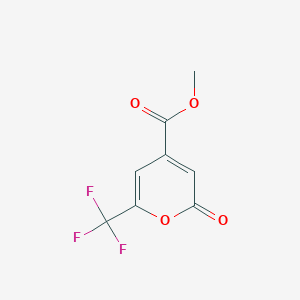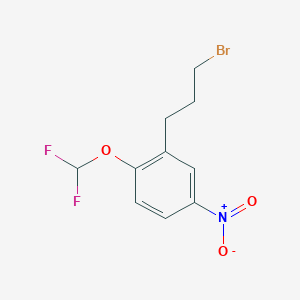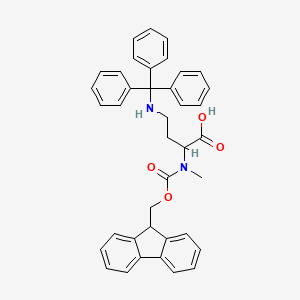
Fmoc-NMeAsn(Trt)-OH
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Fmoc-NMeAsn(Trt)-OH is a compound used in peptide synthesis. It is a derivative of asparagine, an amino acid, and is modified with a fluorenylmethyloxycarbonyl (Fmoc) group, a trityl (Trt) group, and a methyl group on the nitrogen atom. These modifications make it a valuable building block in the synthesis of peptides and proteins, particularly in solid-phase peptide synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-NMeAsn(Trt)-OH typically involves the protection of the amino and carboxyl groups of asparagine. The Fmoc group is introduced to protect the amino group, while the Trt group protects the side chain amide. The methylation of the nitrogen atom is achieved through specific reaction conditions involving methylating agents.
Fmoc Protection: The amino group of asparagine is protected using Fmoc chloride in the presence of a base such as sodium carbonate in an organic solvent like dimethylformamide (DMF).
Trt Protection: The side chain amide is protected using trityl chloride in the presence of a base.
Methylation: The nitrogen atom is methylated using methyl iodide or dimethyl sulfate under basic conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The use of automated peptide synthesizers and continuous flow reactors can enhance the efficiency of production.
化学反应分析
Types of Reactions
Fmoc-NMeAsn(Trt)-OH undergoes various chemical reactions, including:
Deprotection: Removal of the Fmoc and Trt groups under specific conditions.
Coupling Reactions: Formation of peptide bonds with other amino acids or peptides.
Substitution Reactions: Introduction of different functional groups on the side chain.
Common Reagents and Conditions
Deprotection: Piperidine in DMF is commonly used to remove the Fmoc group, while trifluoroacetic acid (TFA) is used for Trt group removal.
Coupling: Carbodiimides like DIC (diisopropylcarbodiimide) or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are used for peptide bond formation.
Substitution: Various nucleophiles can be used to introduce different functional groups.
Major Products Formed
The major products formed from these reactions include peptides and proteins with specific sequences and functionalities, depending on the intended application.
科学研究应用
Chemistry
Fmoc-NMeAsn(Trt)-OH is widely used in the synthesis of complex peptides and proteins. It allows for the incorporation of asparagine residues with specific modifications, which can be crucial for studying protein structure and function.
Biology
In biological research, this compound is used to synthesize peptides that mimic natural proteins. These peptides can be used to study protein-protein interactions, enzyme activity, and cellular signaling pathways.
Medicine
In medicinal chemistry, this compound is used to develop peptide-based drugs. These drugs can target specific proteins or receptors, offering potential treatments for various diseases, including cancer and infectious diseases.
Industry
In the pharmaceutical industry, this compound is used in the large-scale synthesis of therapeutic peptides. It is also used in the development of diagnostic tools and biosensors.
作用机制
The mechanism of action of Fmoc-NMeAsn(Trt)-OH involves its incorporation into peptides and proteins. The Fmoc and Trt groups protect the amino and side chain amide groups during synthesis, preventing unwanted reactions. Once incorporated into the peptide, the protecting groups are removed, allowing the asparagine residue to participate in biological interactions.
Molecular Targets and Pathways
The molecular targets of peptides synthesized using this compound include enzymes, receptors, and other proteins. These peptides can modulate various biological pathways, including signal transduction, immune response, and metabolic pathways.
相似化合物的比较
Similar Compounds
Fmoc-Asn(Trt)-OH: Similar to Fmoc-NMeAsn(Trt)-OH but without the methyl group on the nitrogen atom.
Fmoc-Gln(Trt)-OH: A derivative of glutamine with similar protecting groups.
Fmoc-NMeGln(Trt)-OH: A methylated derivative of glutamine.
Uniqueness
This compound is unique due to the presence of the methyl group on the nitrogen atom. This modification can influence the peptide’s conformation and interactions, providing distinct properties compared to non-methylated analogs.
属性
分子式 |
C39H36N2O4 |
|---|---|
分子量 |
596.7 g/mol |
IUPAC 名称 |
2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-4-(tritylamino)butanoic acid |
InChI |
InChI=1S/C39H36N2O4/c1-41(38(44)45-27-35-33-23-13-11-21-31(33)32-22-12-14-24-34(32)35)36(37(42)43)25-26-40-39(28-15-5-2-6-16-28,29-17-7-3-8-18-29)30-19-9-4-10-20-30/h2-24,35-36,40H,25-27H2,1H3,(H,42,43) |
InChI 键 |
DFDFYHXTUVQQHI-UHFFFAOYSA-N |
规范 SMILES |
CN(C(CCNC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O)C(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


